molecular formula C15H19NO2 B8503092 2-(Methylamino)-4-(1-naphthyloxy)-1-butanol

2-(Methylamino)-4-(1-naphthyloxy)-1-butanol

Cat. No. B8503092
M. Wt: 245.32 g/mol
InChI Key: IFSKNRMTCSKLBL-UHFFFAOYSA-N
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Patent
US04131745

Procedure details

A solution of 2-(formylamino)-4-(1-naphthyloxy)butanol (7.1 g), prepared as described in Example 3, in dry THF (150 ml) is added dropwise to a suspension of LiAlH4 (5.0 g) in THF (150 ml). The mixture is heated at 45° C. for 3 hours and cooled. Excess LiAlH4 is destroyed by the careful addition of THF/water (9:1). The mixture is filtered through diatomaceous earth (Celite). The filtrate is dried and evaporated. The residue is crystallized from diethyl ether to give the title compound, γmaxCHCl3 3650, 3352, 1595 and 1580 cm-1.
Name
2-(formylamino)-4-(1-naphthyloxy)butanol
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH:4]([CH2:7][CH2:8][O:9][C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1)[CH2:5][OH:6])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][NH:3][CH:4]([CH2:7][CH2:8][O:9][C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1)[CH2:5][OH:6] |f:1.2.3.4.5.6|

Inputs

Step One
Name
2-(formylamino)-4-(1-naphthyloxy)butanol
Quantity
7.1 g
Type
reactant
Smiles
C(=O)NC(CO)CCOC1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Excess LiAlH4 is destroyed by the careful addition of THF/water (9:1)
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through diatomaceous earth (Celite)
CUSTOM
Type
CUSTOM
Details
The filtrate is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CNC(CO)CCOC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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